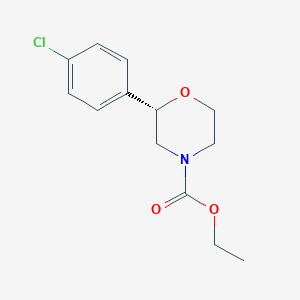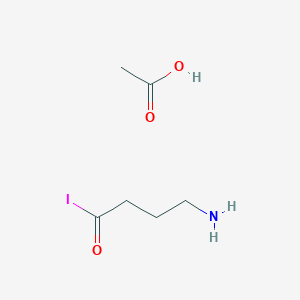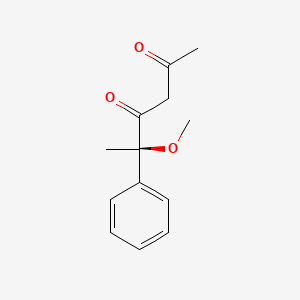
4,5-Dichloro-6-fluoro-nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-6-fluoro-nicotinic acid is a halogenated derivative of nicotinic acid, characterized by the presence of chlorine and fluorine atoms on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-6-fluoro-nicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method includes the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of ammonium formate . This method ensures high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation reactions under controlled conditions to ensure consistency and efficiency. The use of advanced catalytic systems and optimized reaction parameters is crucial for achieving high throughput and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dichloro-6-fluoro-nicotinic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or other alkoxides are commonly used.
Catalysts: Palladium on carbon (Pd/C) is frequently employed in hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while hydrogenation can lead to the reduction of specific functional groups.
Aplicaciones Científicas De Investigación
4,5-Dichloro-6-fluoro-nicotinic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Mecanismo De Acción
The mechanism by which 4,5-Dichloro-6-fluoro-nicotinic acid exerts its effects is primarily through its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. For instance, its structural similarity to nicotinic acid allows it to interact with nicotinic acid receptors, potentially modulating lipid metabolism and other physiological processes .
Comparación Con Compuestos Similares
- 2,6-Dichloro-5-fluoro-nicotinic acid
- 5-Fluoro-6-(trifluoromethyl)nicotinic acid
- 4,6-Dichloronicotinic acid
Comparison: 4,5-Dichloro-6-fluoro-nicotinic acid is unique due to the specific positioning of chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for targeted applications in research and industry .
Propiedades
Número CAS |
851386-27-1 |
|---|---|
Fórmula molecular |
C6H2Cl2FNO2 |
Peso molecular |
209.99 g/mol |
Nombre IUPAC |
4,5-dichloro-6-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-2(6(11)12)1-10-5(9)4(3)8/h1H,(H,11,12) |
Clave InChI |
QRGANIVSJDGNGS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=N1)F)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14196866.png)


![[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene](/img/structure/B14196894.png)

![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)
(prop-2-en-1-yl)silane](/img/structure/B14196928.png)


![3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14196931.png)
![2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole]](/img/structure/B14196937.png)



